(-)-Hexaconazole Exhibits 1.26- to 13-Fold Higher Antifungal Potency Than (+)-Hexaconazole Across Multiple Pathogens
Direct head-to-head bioactivity testing of optically pure enantiomers against four target fungal pathogens revealed that (-)-hexaconazole (S-enantiomer) is consistently more active than (+)-hexaconazole (R-enantiomer) [1]. The magnitude of potency differential varies by pathogen species, with substantially larger differences observed against Alternaria and Monilinia species compared to Colletotrichum gloeosporioides [1].
| Evidence Dimension | Fungicidal activity (relative potency) |
|---|---|
| Target Compound Data | (-)-Hexaconazole: 11-13× more active (A. solani, A. mali, M. fructicola); 1.26× more active (C. gloeosporioides) |
| Comparator Or Baseline | (+)-Hexaconazole: baseline activity = 1× |
| Quantified Difference | 1.26-fold to 13-fold higher potency for (-)-enantiomer versus (+)-enantiomer depending on pathogen species |
| Conditions | In vitro bioactivity assay using four target fungi: Colletotrichum gloeosporioides Penz, Alternaria solani, Alternaria mali Roberts, and Monilinia fructicola [1] |
Why This Matters
The pronounced pathogen-dependent potency differential (up to 13-fold) means that using racemic material effectively doses the target with only half the active ingredient, requiring higher application rates or compromising efficacy.
- [1] Han, J., Jiang, J., Su, H., Sun, M., Wang, P., Liu, D., & Zhou, Z. (2013). Bioactivity, toxicity and dissipation of hexaconazole enantiomers. Chemosphere, 93(10), 2523–2527. View Source
